

Application Note: Quantification of Furosine Dihydrochloride using LC-MS/MS

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Compound of Interest		
Compound Name:	Furosine dihydrochloride	
Cat. No.:	B570518	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furosine (ε-N-(2-furoylmethyl)-L-lysine), a product of the Maillard reaction, is a key indicator of the extent of heat damage in food products and can also be relevant in pharmaceutical formulations containing proteins and reducing sugars.[1] Its quantification is crucial for quality control and safety assessment. This application note provides a detailed protocol for the quantification of furosine, applicable to its dihydrochloride salt form, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methods described are compiled from various validated studies and are suitable for complex matrices.

Quantitative Data Summary

The following table summarizes the quantitative performance of various LC-MS/MS methods for furosine analysis reported in the literature. These methods demonstrate high sensitivity and reproducibility across different sample types.



Parameter	Method 1 (Milk)	Method 2 (Velvet Antler)	Method 3 (Food Products)	Method 4 (Milk)
Instrumentation	HPLC-Q- TOF/MS	UPLC-MS/MS	CE-MS/MS	UPLC
Linearity Range	0.05 - 2.00 mg/L	20 - 3500 ng/mL	Not Specified	0.5 - 5.0 mg/L
Correlation Coefficient (r or R ²)	0.994	>0.9998	Not Specified	0.9998
LOD	0.50 mg/100 g	1.9 ng/g	0.07 mg/L	0.01 mg/L
LOQ	Not Specified	5.7 ng/g	0.25 mg/L	0.025 mg/L
Recovery (%)	79.9 - 119.7	Not Specified	77 - 97	83.96 - 93.51
Precision (RSD%)	1.4 - 2.6	Intra-day: 3.12, Inter-day: 4.28	Intra-day: 4-6	Intra-day: 0.2- 1.6, Inter-day: 0.5
Reference	[2]	[3]	[4]	[5][6]

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS/MS analysis, and data processing for the quantification of furosine.

Sample Preparation: Acid Hydrolysis

Acid hydrolysis is a critical step to liberate furosine from the protein backbone.

Materials:

- Sample (e.g., milk, food product, pharmaceutical formulation)
- · Hydrochloric acid (HCl), 12.00 mol/L
- Ultrapure water



- · Ammonium acetate solution, 6.00 g/L
- Vortex mixer
- Heating block or oven (110 °C)
- Centrifuge
- Syringe filters (0.45 μm)

Protocol:

- Accurately weigh or pipette a representative amount of the sample (e.g., 2.00 mL of liquid milk) into a hydrolysis tube.[2]
- Add 5 mL of 12.00 mol/L HCl solution and 1 mL of ultrapure water to the sample.
- Securely cap the tubes and place them in a heating block or oven at 110 °C for 12-20 hours.
 [2][7]
- After hydrolysis, allow the samples to cool to room temperature.
- Vortex the hydrolysate to ensure homogeneity.
- Filter the sample to remove any particulate matter.
- Dilute the filtrate with a suitable solvent, such as a 6.00 g/L ammonium acetate solution, to reduce the acid concentration, which can otherwise interfere with the mass spectrometry signal. A six-fold dilution is a good starting point.[2]
- The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

A UPLC or HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.[2][3]

Chromatographic Conditions:



- Column: A C18 column (e.g., Acquity HSS T3, 2.1 x 100 mm, 1.8 μm) is recommended for good retention of the polar furosine molecule.[3]
- Mobile Phase A: 0.20% formic acid in water.[2]
- Mobile Phase B: Acetonitrile.[2]
- Gradient Elution: A typical gradient starts with a high aqueous phase, ramping up the organic phase to elute the analyte, followed by a re-equilibration step. An example gradient is as follows:
 - o 0-1 min: 80% B
 - 1-2.5 min: Linear gradient from 80% to 30% B
 - o 2.5-3 min: Hold at 30% B
 - 3-4 min: Return to 80% B
- Flow Rate: 0.3 mL/min
- Column Temperature: 40 °C[3]
- Injection Volume: 2-10 μL

Mass Spectrometry Parameters:

- Ionization Mode: Electrospray Ionization (ESI), Positive.[2]
- Detection Mode: Multiple Reaction Monitoring (MRM).[3]
- Precursor Ion (m/z): 255.1
- Product Ions (m/z): 108.1, 148.1 (example transitions, should be optimized on the specific instrument)
- Collision Energy: Optimize for the specific instrument and transitions.



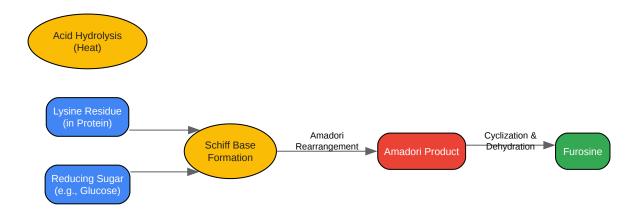
Source and Desolvation Temperatures: Optimize for the specific instrument, for example,
 150 °C and 550 °C, respectively.[8]

Calibration and Quantification

- Prepare a series of calibration standards of **furosine dihydrochloride** in a relevant solvent (e.g., the same dilution solvent as the samples).
- The concentration range should encompass the expected concentration of furosine in the samples.
- Construct a calibration curve by plotting the peak area of furosine against the concentration
 of the standards.
- Quantify furosine in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Maillard Reaction Pathway to Furosine

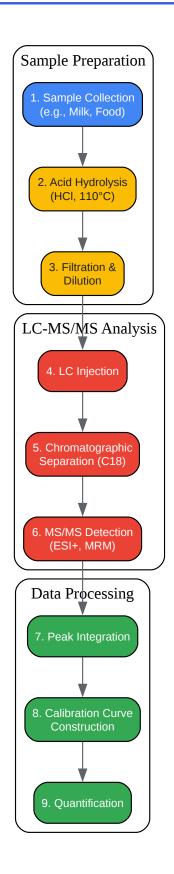


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Caption: Formation of furosine from lysine and a reducing sugar via the Maillard reaction.

Experimental Workflow for Furosine Quantification





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Caption: Workflow for the quantification of furosine by LC-MS/MS.



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